molecular formula C9H13N3O4S B2821414 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid CAS No. 1782770-94-8

2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid

Cat. No. B2821414
CAS RN: 1782770-94-8
M. Wt: 259.28
InChI Key: DHNSMFXWJCTXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid, also known as BOC-Thiazolylalanine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of thiazole, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The BOC group in BOC-Thiazolylalanine refers to tert-butyloxycarbonyl, which is a commonly used protecting group in organic synthesis.

Scientific Research Applications

Efficient Synthesis and Chemical Modifier Applications

The compound and its derivatives are instrumental in the efficient synthesis of chemical modifiers for cephalosporin antibiotics. The stereochemical structure of these compounds is determined through X-ray crystallography, highlighting their potential in antibiotic modification and synthesis processes (Kanai et al., 1993).

Synthesis Routes and Antimicrobial Evaluation

Further research has been conducted on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity. This research underlines the role of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Unnatural Amino Acid Research

Research into unnatural amino acids that mimic a tripeptide β-strand has shown that derivatives of thiadiazole-based amino acids can form β-sheet-like hydrogen-bonded dimers. These findings open new avenues for designing peptide structures and understanding protein mimicry (Nowick et al., 2000).

Theoretical Considerations and Tautomerism

Theoretical studies on the acidity constants and tautomerism of thiadiazole derivatives, including 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, provide insight into the chemical properties and stability of these compounds in aqueous solutions. Such studies are crucial for understanding the fundamental chemical behavior that influences their application in scientific research (Pop et al., 2015).

Cancer Treatment Potential

Investigations into 1,3,4-thiadiazole derivatives as inhibitors of the glutaminase GLS1 enzyme present a promising avenue for cancer treatment. These compounds' inhibitory properties suggest their potential utility in the treatment or prevention of GLS1-mediated diseases such as cancer, highlighting the therapeutic applications of thiadiazole derivatives (Abdel-Magid, 2016).

Mechanism of Action

properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)10-7-12-11-5(17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNSMFXWJCTXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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